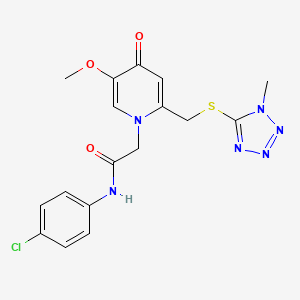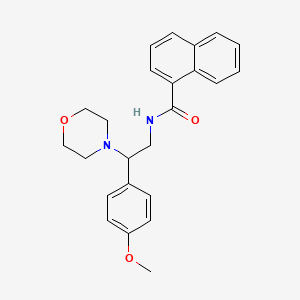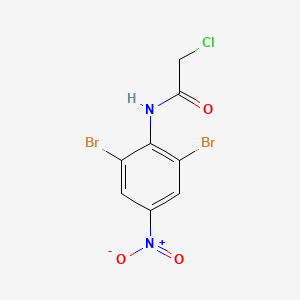
2-クロロ-N-(2,6-ジブロモ-4-ニトロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . It can also be used as a reactant/reagent for synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .
Synthesis Analysis
A novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain the target product .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” can be complex. For instance, on hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” can be determined using various analytical techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .作用機序
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
It is likely that the compound influences the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body .
実験室実験の利点と制限
DBNPA is a highly effective biocide that is widely used in laboratory experiments. Its broad-spectrum activity makes it useful in a wide range of applications. However, its toxicity to aquatic organisms and potential for skin and eye irritation must be taken into consideration when using it in experiments. Additionally, its effectiveness against biofilms can make it difficult to remove from laboratory equipment and surfaces.
将来の方向性
There are many potential future directions for research on DBNPA. One area of research could focus on developing more environmentally friendly alternatives to DBNPA that are less toxic to aquatic organisms. Another area of research could focus on improving the efficacy of DBNPA against biofilms. Additionally, research could be done to explore the potential use of DBNPA in medical applications, such as disinfecting medical equipment and preventing infections in surgical settings.
Conclusion:
In conclusion, DBNPA is a highly effective biocide that is widely used in scientific research. Its broad-spectrum activity and effectiveness against biofilms make it useful in a wide range of applications. However, its toxicity to aquatic organisms and potential for skin and eye irritation must be taken into consideration when using it in experiments. There are many potential future directions for research on DBNPA, including developing more environmentally friendly alternatives, improving its efficacy against biofilms, and exploring its potential use in medical applications.
合成法
DBNPA is synthesized through the reaction of 2,6-dibromo-4-nitrophenol with chloroacetyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
- 2-クロロ-N-(2,6-ジブロモ-4-ニトロフェニル)アセトアミドは、農薬または除草剤としての可能性について調査されてきました。 研究者は、その独特の化学構造と臭素置換基による害虫、雑草、および侵略的な植物の防除における有効性を探求しています .
- この化合物は、青色の分散染料の合成に使用されてきました。 これらの染料は、繊維、インクジェット印刷、その他の着色プロセスで応用されています .
- 科学者は、この化合物の抗菌活性を研究してきました。 臭素基とニトロ基は、細菌の増殖を阻害するのに貢献する可能性があり、医薬品研究において関連性があります .
- 研究者は、機能性材料、コーティング、またはナノ粒子の開発を含む材料科学における可能性を探求しています。 ハロゲンとニトロ基のユニークな組み合わせは、興味深い特性につながる可能性があります .
- データは限られていますが、この化合物の構造は、創薬における可能性を示唆しています。 医薬品化学者は、生物学的標的との相互作用を調査し、薬理学的特性を評価しています .
- ハロゲン化された構造を考えると、研究者はその環境における運命、持続性、および生態系への潜在的な影響を調査する可能性があります。 土壌、水、空気における挙動を理解することは、リスク評価に不可欠です .
農薬および除草剤研究
染料合成
抗菌特性
材料科学とナノテクノロジー
医薬品化学
環境研究
生化学分析
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClN2O3/c9-5-1-4(13(15)16)2-6(10)8(5)12-7(14)3-11/h1-2H,3H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYUNXEARRGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2457345.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2457347.png)
![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)
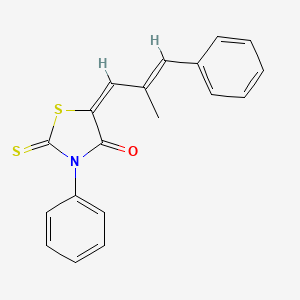
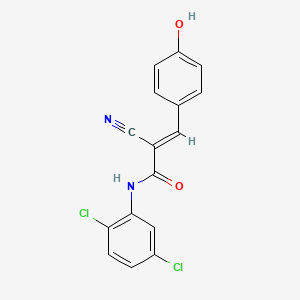
![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)

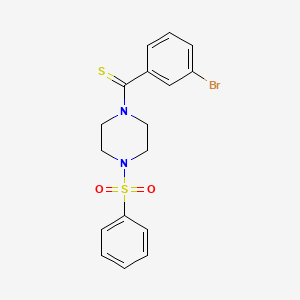

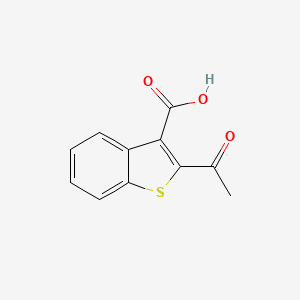
![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)
![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)
